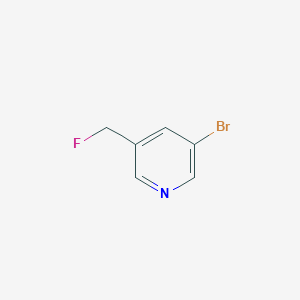
3-Bromo-5-(fluoromethyl)pyridine
Overview
Description
3-Bromo-5-(fluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position and a fluoromethyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(fluoromethyl)pyridine typically involves halogenation and fluoromethylation reactions. One common method is the bromination of 5-(fluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Another approach involves the fluoromethylation of 3-bromopyridine. This can be achieved using fluoromethylating agents such as fluoromethyl iodide or fluoromethyl sulfonate in the presence of a base like potassium carbonate. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts and advanced purification techniques like distillation and crystallization are employed to optimize the production efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(fluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The fluoromethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as ethanol or DMF at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst under pressure.
Major Products
Substitution Products: Amino, thio, or alkoxy derivatives of this compound.
Oxidation Products: 3-Bromo-5-(formyl)pyridine or 3-Bromo-5-(carboxyl)pyridine.
Reduction Products: 3-Bromo-5-(fluoromethyl)piperidine.
Scientific Research Applications
3-Bromo-5-(fluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized pyridine derivatives.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development. It serves as a scaffold for designing inhibitors of enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. It is used in the development of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials. It is also employed in the synthesis of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(fluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
In biological systems, the bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity for its target. The pyridine ring can also engage in π-π stacking and hydrogen bonding interactions, contributing to the overall binding strength and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(fluoromethyl)pyridine
- 3-Bromo-4-(fluoromethyl)pyridine
- 3-Bromo-6-(fluoromethyl)pyridine
- 2-Bromo-5-(fluoromethyl)pyridine
- 4-Bromo-5-(fluoromethyl)pyridine
Uniqueness
3-Bromo-5-(fluoromethyl)pyridine is unique due to the specific positioning of the bromine and fluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other isomers. The presence of both bromine and fluoromethyl groups allows for diverse chemical modifications and functionalizations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-5-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDALNQIIIRIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


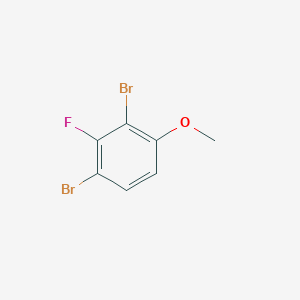
![Methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate](/img/structure/B1447510.png)
![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)

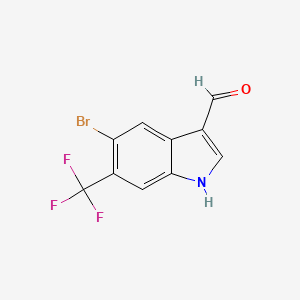
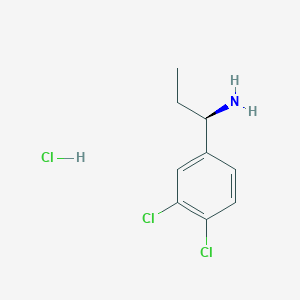
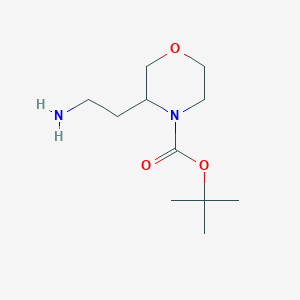
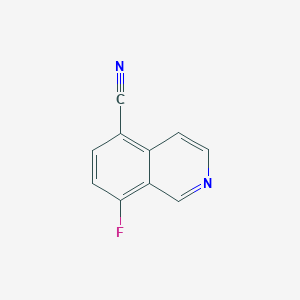
![1-Bromo-4-[4-(bromomethyl)phenoxy]benzene](/img/structure/B1447521.png)
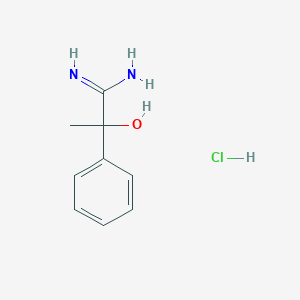
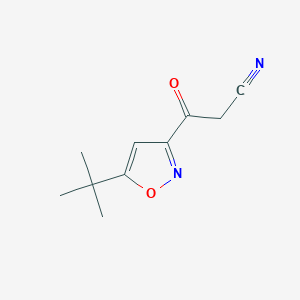
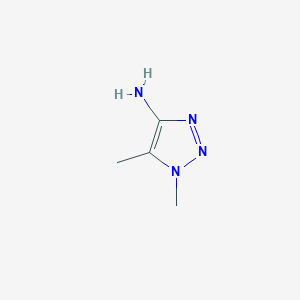
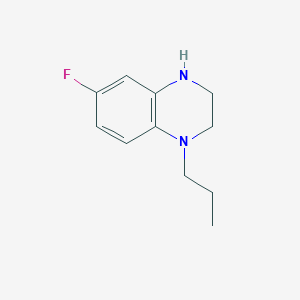
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)
